

Kushenol N: A Technical Guide to its Chemical Structure and Spectroscopic Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Kushenol N

Cat. No.: B15586932

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol N is a prenylated flavonoid isolated from the roots of *Sophora flavescens*, a plant used in traditional medicine. Like many flavonoids, **Kushenol N** exhibits a range of interesting biological activities, including anti-allergic and vasorelaxant properties, making it a compound of interest for further research and drug development.[1] This technical guide provides a comprehensive overview of the chemical structure of **Kushenol N**, alongside detailed experimental protocols for its isolation and characterization using various spectroscopic techniques. While specific spectral data for **Kushenol N** are not widely available in public literature, this guide outlines the expected data and methodologies based on the analysis of similar flavonoid compounds.

Chemical Structure

Kushenol N is a complex flavonoid with the molecular formula $C_{26}H_{30}O_7$ and a molecular weight of 454.51 g/mol.[1] Its structure features a characteristic flavonoid backbone with the addition of a prenyl group, which contributes to its biological activity.

Systematic Name: (2R,3S)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-yl)hex-4-enyl)-2,3-dihydrochromen-4-one

The chemical structure of **Kushenol N** is presented below:

(Image of the 2D chemical structure of **Kushenol N** would be placed here if available)

Spectroscopic Data

Detailed, publicly available spectroscopic data for **Kushenol N** is limited. However, based on its flavonoid structure, the expected data from various analytical techniques are summarized below.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound. For **Kushenol N**, Electrospray Ionization (ESI) is a common method.

Technique	Parameter	Expected Value
ESI-MS	$[M-H]^-$	m/z 453.1968
High-Resolution MS	Exact Mass	454.1991

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for elucidating the detailed chemical structure of organic molecules. The expected chemical shifts for **Kushenol N** are based on typical values for flavonoid skeletons and prenyl groups.

^1H NMR (Proton NMR)

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic Protons	6.0 - 7.5	d, dd, m	7.0 - 9.0
Flavonoid Ring Protons	2.5 - 5.5	m, d, dd	2.0 - 12.0
Prenyl Group Protons	1.5 - 5.2	s, d, t, m	-
Methoxy Protons	~3.8	s	-
Hydroxyl Protons	5.0 - 13.0	br s	-

¹³C NMR (Carbon-13 NMR)

Carbon	Expected Chemical Shift (δ , ppm)
Carbonyl (C=O)	190 - 200
Aromatic/Olefinic Carbons	90 - 165
Flavonoid Ring Carbons	25 - 85
Prenyl Group Carbons	17 - 135
Methoxy Carbon	55 - 60

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group	Expected Absorption Range (cm ⁻¹)
O-H (Hydroxyl)	3200 - 3600 (broad)
C-H (Aromatic)	3000 - 3100
C-H (Aliphatic)	2850 - 3000
C=O (Ketone)	1650 - 1690
C=C (Aromatic)	1450 - 1600
C-O (Ether/Phenol)	1000 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the conjugated system of flavonoids.

Solvent	Expected λ_{max} (nm)
Methanol	Band I: 330 - 380, Band II: 240 - 280

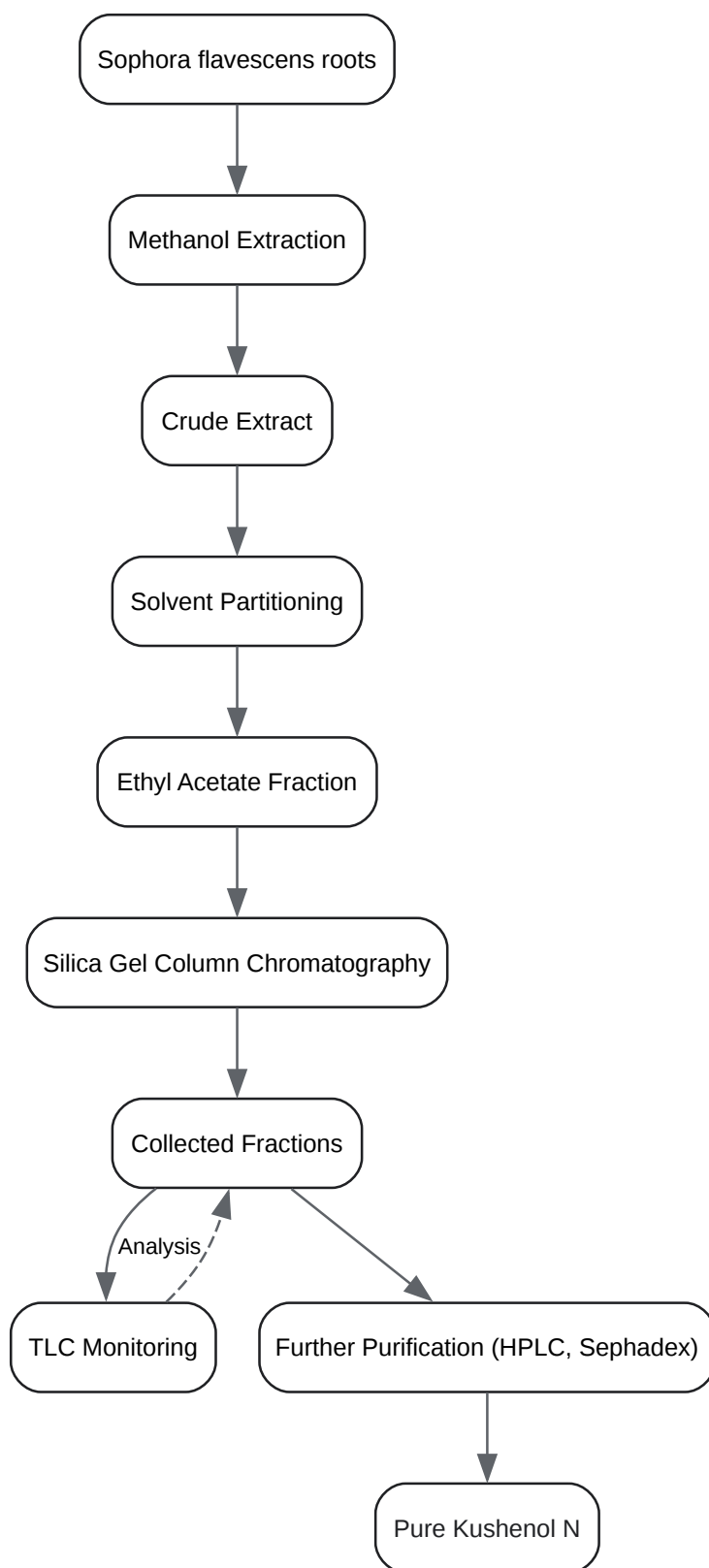
Experimental Protocols

Isolation of Kushenol N from *Sophora flavescens*

The following is a general protocol for the isolation of flavonoids, including **Kushenol N**, from the roots of *Sophora flavescens*.

- Extraction:
 - Air-dried and powdered roots of *Sophora flavescens* are extracted with 95% methanol at room temperature.
 - The methanol extract is then concentrated under reduced pressure to yield a crude extract.
- Partitioning:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoids are typically enriched in the ethyl acetate fraction.
- Chromatography:
 - The ethyl acetate fraction is subjected to column chromatography on silica gel.
 - The column is eluted with a gradient of chloroform and methanol.
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
 - Fractions containing compounds with similar TLC profiles are combined.
 - Further purification is achieved by repeated column chromatography on silica gel, Sephadex LH-20, or by preparative high-performance liquid chromatography (HPLC).



[Click to download full resolution via product page](#)

Caption: Isolation workflow for **Kushenol N**.

Spectroscopic Analysis

NMR Spectroscopy

- ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).
- The sample is dissolved in a deuterated solvent such as methanol- d_4 (CD_3OD) or chloroform- d (CDCl_3).
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

- High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a Q-TOF mass spectrometer.
- The sample is introduced via direct infusion or after separation by HPLC.
- Data is acquired in both positive and negative ion modes.

IR and UV-Vis Spectroscopy

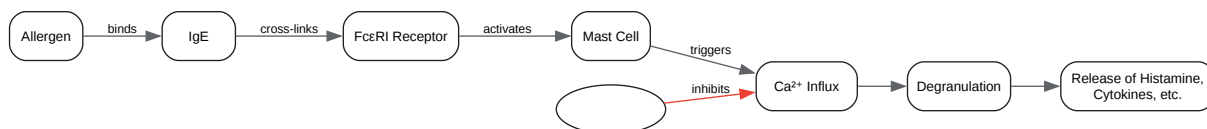
- IR spectra are recorded on an FTIR spectrometer using KBr pellets or as a thin film.
- UV-Vis spectra are recorded on a spectrophotometer. The sample is dissolved in a suitable solvent like methanol.

Biological Activity and Signaling Pathways

Kushenol N's anti-allergic and vasorelaxant activities are attributed to its interaction with specific cellular signaling pathways.

Anti-Allergic Activity

The anti-allergic effect of flavonoids like **Kushenol N** is often mediated by the inhibition of mast cell degranulation. This process is initiated by the cross-linking of IgE antibodies on the surface of mast cells by an allergen.

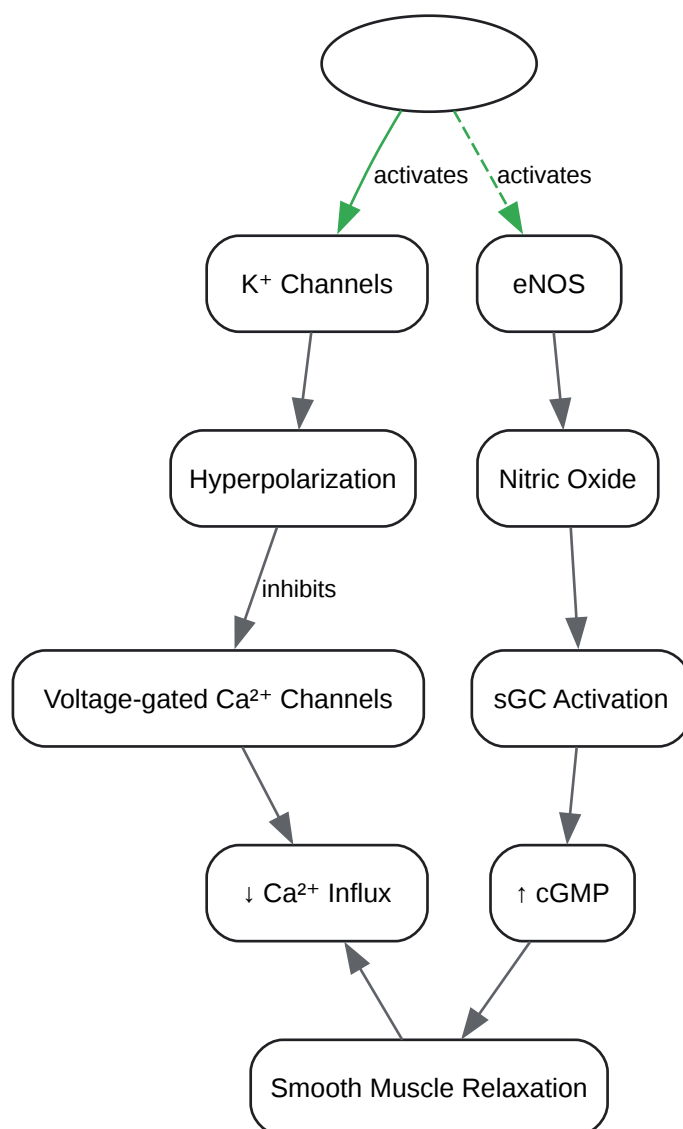


[Click to download full resolution via product page](#)

Caption: Anti-allergic signaling pathway.

Vasorelaxation Activity

The vasorelaxant properties of flavonoids can involve multiple mechanisms, including the modulation of potassium channels and the nitric oxide (NO) signaling pathway in vascular smooth muscle cells.



[Click to download full resolution via product page](#)

Caption: Vasorelaxation signaling pathways.

Conclusion

Kushenol N is a promising natural product with demonstrated anti-allergic and vasorelaxant activities. While detailed spectroscopic data remains to be fully published, the methodologies for its isolation and characterization are well-established for flavonoids. Further research to fully elucidate its spectroscopic properties and to explore its mechanisms of action in more detail is warranted to unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. protocols.io [protocols.io]
- To cite this document: BenchChem. [Kushenol N: A Technical Guide to its Chemical Structure and Spectroscopic Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15586932#chemical-structure-and-spectroscopic-data-of-kushenol-n\]](https://www.benchchem.com/product/b15586932#chemical-structure-and-spectroscopic-data-of-kushenol-n)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com